molecular formula C14H21NO2S B14316831 1-(Nonanoyloxy)pyridine-2(1H)-thione CAS No. 111916-74-6

1-(Nonanoyloxy)pyridine-2(1H)-thione

Cat. No.: B14316831
CAS No.: 111916-74-6
M. Wt: 267.39 g/mol
InChI Key: QMGUDVXEEOYZDF-UHFFFAOYSA-N
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Description

1-(Nonanoyloxy)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a nonanoyloxy group at the 1-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thione with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Nonanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated pyridine derivatives

Mechanism of Action

The mechanism of action of 1-(Nonanoyloxy)pyridine-2(1H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Pyridine-2-thione: Lacks the nonanoyloxy group, making it less hydrophobic and potentially less bioactive.

    1-(Octanoyloxy)pyridine-2(1H)-thione: Similar structure but with an octanoyloxy group, which may result in different physicochemical properties and biological activities.

Uniqueness: 1-(Nonanoyloxy)pyridine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonanoyloxy group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

CAS No.

111916-74-6

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) nonanoate

InChI

InChI=1S/C14H21NO2S/c1-2-3-4-5-6-7-11-14(16)17-15-12-9-8-10-13(15)18/h8-10,12H,2-7,11H2,1H3

InChI Key

QMGUDVXEEOYZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)ON1C=CC=CC1=S

Origin of Product

United States

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